
Trizma citrate tribasic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trizma citrate tribasic is a compound commonly used in biochemical and molecular biology applications. It is a combination of tris(hydroxymethyl)aminomethane (Trizma) and citric acid, forming a tribasic citrate buffer. This compound is particularly valued for its buffering capacity, which helps maintain stable pH levels in various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trizma citrate tribasic is synthesized by reacting tris(hydroxymethyl)aminomethane with citric acid. The reaction typically involves dissolving both components in water and adjusting the pH to the desired level. The reaction conditions are mild, usually conducted at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of pH and concentration to ensure consistency and purity. The solution is often filtered and sterilized to meet the standards required for biochemical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Trizma citrate tribasic primarily undergoes acid-base reactions due to its buffering nature. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.
Common Reagents and Conditions:
Reagents: Tris(hydroxymethyl)aminomethane, citric acid, water.
Conditions: Room temperature, aqueous medium, pH adjustment using hydrochloric acid or sodium hydroxide.
Major Products Formed: The primary product is the this compound buffer solution. In some cases, depending on the pH and concentration, minor by-products such as partially neutralized citric acid salts may form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trizma citrate tribasic is used as a buffer in various chemical reactions, particularly those requiring a stable pH environment. It is essential in titrations and other analytical techniques.
Biology: In biological research, this compound is used to stabilize the pH of solutions in cell culture, enzyme assays, and electrophoresis. It helps maintain the physiological pH necessary for biological processes.
Medicine: this compound is used in the preparation of pharmaceutical formulations where pH control is crucial. It ensures the stability and efficacy of drugs.
Industry: In industrial applications, it is used in the production of cosmetics, food products, and cleaning agents where pH stability is required.
Wirkmechanismus
Trizma citrate tribasic exerts its effects through its buffering capacity. It maintains a stable pH by neutralizing added acids or bases. The tris component acts as a weak base, while the citric acid component provides the acidic counterpart. Together, they form a buffer system that resists changes in pH.
Molecular Targets and Pathways: The primary molecular target is the hydrogen ion concentration in the solution. By adjusting the pH, this compound influences various biochemical pathways that are pH-dependent, such as enzyme activity and protein stability.
Vergleich Mit ähnlichen Verbindungen
Tris-HCl: Another common buffer, but it lacks the citrate component, making it less effective in certain pH ranges.
Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.
HEPES Buffer: Effective in a similar pH range but more expensive and less versatile.
Uniqueness: Trizma citrate tribasic is unique due to its combination of tris and citrate, providing a broader buffering range and greater stability in various experimental conditions. Its dual-component system offers enhanced buffering capacity compared to single-component buffers.
Eigenschaften
Molekularformel |
C18H41N3O16 |
|---|---|
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*6-8H,1-3,5H2 |
InChI-Schlüssel |
OHSJHRFFVBSWTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)
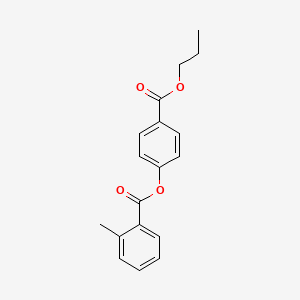
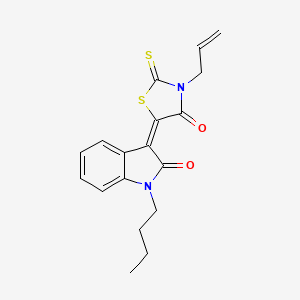
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)
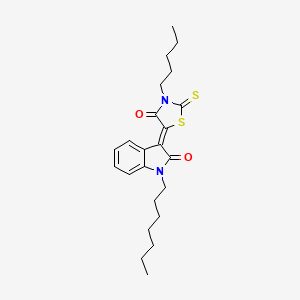
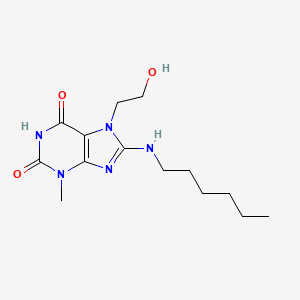
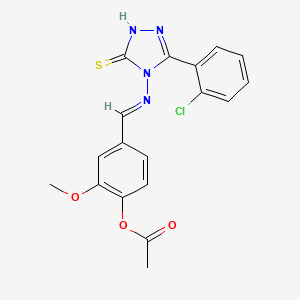

![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)


